molecular formula C9H9ClN2O2 B13753386 (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1184920-31-7

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B13753386
CAS No.: 1184920-31-7
M. Wt: 212.63 g/mol
InChI Key: FXKPLHKPUZXOEU-UHFFFAOYSA-N
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Description

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by the presence of a chloropyrazine ring and a tetrahydrofuran moiety connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone typically involves the reaction of 3-chloropyrazine with tetrahydrofuran-3-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazine derivatives.

Scientific Research Applications

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. The chloropyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyrazin-2-yl)methanol: This compound has a similar pyrazine ring but differs in the functional group attached to the pyrazine.

    (3-Chloropyrazin-2-yl)methanamine: Similar structure with an amine group instead of the tetrahydrofuran moiety.

    (3-Chloropyrazin-2-yl)acetic acid: Contains an acetic acid group instead of the tetrahydrofuran ring.

Uniqueness

(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is unique due to the combination of the chloropyrazine ring and the tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

1184920-31-7

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C9H9ClN2O2/c10-9-7(11-2-3-12-9)8(13)6-1-4-14-5-6/h2-3,6H,1,4-5H2

InChI Key

FXKPLHKPUZXOEU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)C2=NC=CN=C2Cl

Origin of Product

United States

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